Chloroalbuterone
Overview
Description
Chloroalbuterone is a synthetic compound that belongs to the class of beta-2 adrenergic receptor agonists. It is structurally similar to albuterol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a chlorine atom in its molecular structure, which distinguishes it from other beta-2 agonists and contributes to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloroalbuterone typically involves the chlorination of albuterol. The process begins with the preparation of albuterol through a series of chemical reactions, including the condensation of 4-hydroxybenzaldehyde with tert-butylamine, followed by reduction and subsequent chlorination. The chlorination step is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of the chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to ensure its compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Chloroalbuterone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chloroalbuterone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of halogenation on beta-2 adrenergic receptor agonists.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its therapeutic potential in treating respiratory disorders and as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Chloroalbuterone exerts its effects by selectively binding to beta-2 adrenergic receptors located in the smooth muscle of the airways. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm and improving airflow. The presence of the chlorine atom enhances the compound’s binding affinity and selectivity for beta-2 receptors, contributing to its bronchodilatory effects.
Comparison with Similar Compounds
Albuterol: A widely used beta-2 adrenergic receptor agonist with a similar structure but lacking the chlorine atom.
Levalbuterol: The R-enantiomer of albuterol, known for its higher selectivity and reduced side effects.
Salmeterol: A long-acting beta-2 agonist with a different structural framework but similar therapeutic applications.
Uniqueness: Chloroalbuterone’s uniqueness lies in its chlorinated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. The chlorine atom enhances its receptor binding affinity and selectivity, potentially leading to improved therapeutic outcomes and reduced side effects compared to non-chlorinated analogs.
Properties
IUPAC Name |
2-(tert-butylamino)-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,15-16,18H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPDAKVHCAQAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237923 | |
Record name | Chloroalbuterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898542-80-8 | |
Record name | Chloroalbuterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898542808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroalbuterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROALBUTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEU7H9MTBI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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